Prumycin dihydrochloride

Description

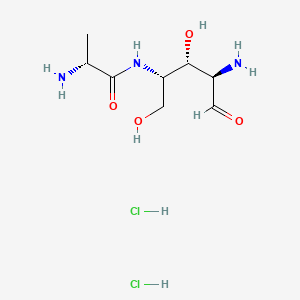

Structure

3D Structure of Parent

Properties

CAS No. |

57420-47-0 |

|---|---|

Molecular Formula |

C8H18ClN3O4 |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C8H17N3O4.ClH/c1-4(9)8(15)11-6(3-13)7(14)5(10)2-12;/h2,4-7,13-14H,3,9-10H2,1H3,(H,11,15);1H/t4-,5+,6+,7-;/m1./s1 |

InChI Key |

BWDOCCNJZQOHQF-BZUDZRPRSA-N |

SMILES |

CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl.Cl |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CO)[C@@H]([C@H](C=O)N)O)N.Cl |

Canonical SMILES |

CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl |

Appearance |

Solid powder |

Other CAS No. |

57420-47-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Prumycin dihydrochloride; Prumycin HCl; |

Origin of Product |

United States |

Historical Context and Isolation from Natural Sources

Prumycin was first identified as an antifungal antibiotic isolated from the culture broth of Streptomyces kagawaensis. jst.go.jpkitasato-u.ac.jp Subsequent research has also documented its production by other bacterial species, including Bacillus cereus and Bacillus amyloliquefaciens. jst.go.jp The initial discovery highlighted its potential as a natural antimicrobial agent, leading to further investigations into its chemical structure and biological activities.

The isolation process from Streptomyces kagawaensis strain F-1028T laid the groundwork for future studies, although detailed protocols for the specific isolation of prumycin dihydrochloride (B599025) are not widely documented. jst.go.jpkitasato-u.ac.jp

Overview of Its Significance As a Research Tool in Molecular Biology

Ribosomal Binding and Recognition as an Aminoacyl-tRNA Analog

Prumycin's molecular structure mimics the 3'-terminal end of aminoacyl-tRNA, specifically the tyrosyl-tRNA. This structural analogy allows it to be recognized by the ribosome and to enter the aminoacyl (A) site of the large ribosomal subunit. The A site is the primary location for incoming aminoacyl-tRNAs during the elongation cycle of protein synthesis. Prumycin competes with the native aminoacyl-tRNAs for binding to this crucial site. nih.govresearchgate.netnih.gov

Inhibition of Peptidyl Transferase Activity

Once bound to the ribosomal A site, prumycin acts as a substrate for the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for peptide bond formation. However, due to its unique chemical structure, its participation in this reaction leads to the termination of translation.

Premature Polypeptide Chain Termination

The PTC catalyzes the transfer of the growing polypeptide chain from the peptidyl-tRNA (p-tRNA) in the peptidyl (P) site to the amino group of the aminoacyl-tRNA in the A site. When prumycin occupies the A site, the peptidyl transferase enzyme mistakenly transfers the nascent polypeptide chain to the amino group of prumycin. nih.govpnas.org This action results in the premature termination of the polypeptide chain, as prumycin lacks the necessary chemical structure to allow for the attachment of the next amino acid. nih.govnih.gov

Formation of Peptidyl-Prumycin Derivatives

The product of this aberrant reaction is a peptidyl-prumycin derivative, where the C-terminus of the truncated polypeptide is covalently linked to the prumycin molecule. nih.gov Unlike a normal peptide bond with an aminoacyl-tRNA, the amide linkage formed with prumycin is more stable and resistant to hydrolysis. This stable adduct cannot be translocated to the P site, effectively halting the elongation cycle. nih.gov The ribosome is then unable to continue protein synthesis, leading to the release of the incomplete and non-functional peptidyl-prumycin molecule. nih.gov

Impact on Ribosome Function and Dynamics

Dissociation of Ribosomal Subunits

Following the release of the peptidyl-prumycin adduct, the ribosome itself is affected. In bacterial systems, it has been observed that ribosomes can fall off the mRNA as intact 70S particles after premature termination by prumycin. nih.gov However, in mammalian cells, treatment with prumycin, particularly at high ionic strength, can lead to the dissociation of polysomes into their constituent ribosomal subunits. pnas.org This process can be facilitated by subsequent warming, suggesting a destabilization of the ribosomal complex. pnas.org The exact fate of the ribosome post-termination can be influenced by the specific cellular context and experimental conditions.

Collapse of Polysomes to Monosomes

A direct and significant consequence of prumycin's action is the breakdown of polysomes. Polysomes, or polyribosomes, are complexes of multiple ribosomes simultaneously translating a single mRNA molecule. By causing premature chain termination and the release of the nascent peptide and mRNA, prumycin effectively clears ribosomes from the mRNA template. nih.gov This leads to the disaggregation of polysomes and a subsequent accumulation of single ribosomes, or monosomes. semanticscholar.orgnih.govnih.gov This collapse from polysomes to monosomes is a hallmark of prumycin's potent inhibitory effect on global protein synthesis. nih.gov

| Interaction | Mechanism | Outcome |

| Ribosomal A Site Binding | Structural mimicry of aminoacyl-tRNA. | Competitive inhibition of native aminoacyl-tRNA binding. |

| Peptidyl Transferase Reaction | Acts as an acceptor for the nascent polypeptide chain. | Formation of a stable peptidyl-prumycin adduct. |

| Polypeptide Elongation | Inability to translocate and accept the next amino acid. | Premature termination of translation. |

| Ribosome State | Release of the peptidyl-prumycin and mRNA. | Dissociation into subunits or release as a monosome. |

| Polysome Structure | Disengagement of multiple ribosomes from an mRNA. | Collapse of polysomes into monosomes. |

Inhibition of Protein Import into Organelles

This compound has been shown to inhibit the transport of proteins into mitochondria in in vitro settings. bio-techne.comfocusbiomolecules.comhellobio.comtocris.com This action is distinct from its general effect on ribosome function and points to a more specific interaction with the protein import machinery of this essential organelle.

The inhibition of mitochondrial protein import by this compound is specifically linked to its interference with an ATP-dependent step within the import process. nih.gov Research has demonstrated that this critical ATP-dependent component is situated inside the inner mitochondrial membrane. nih.gov

Seminal studies using mitochondria isolated from Saccharomyces cerevisiae have provided detailed insights into this mechanism. nih.gov In these in vitro experiments, this compound was found to inhibit the import of several precursor proteins destined for the mitochondria. nih.gov However, the insertion of porin, a protein of the outer mitochondrial membrane, was not affected. nih.gov

| Precursor Protein | Organism/Origin | Import Inhibition by this compound | Citation |

|---|---|---|---|

| Fusion protein (Yeast cytochrome oxidase subunit IV + Mouse dihydrofolate reductase) | Yeast/Mouse | Inhibited | nih.gov |

| Beta-subunit of F1-ATPase | Yeast | Inhibited | nih.gov |

| Alcohol dehydrogenase III | Yeast | Inhibited | nih.gov |

| Porin (Outer mitochondrial membrane protein) | Yeast | Not Inhibited | nih.gov |

Table 1: Effect of this compound on the Import of Various Mitochondrial Precursor Proteins. nih.gov

Effect on Global Protein Synthesis Rates

As a structural analog of the 3'-terminal end of aminoacyl-tRNA, the primary mechanism of this compound is the disruption of translation, leading to the premature release of nascent polypeptide chains. bio-techne.comhellobio.com This action effectively halts protein synthesis and has a profound impact on global protein production rates in both prokaryotic and eukaryotic cells. hellobio.com

| Research Model | Key Finding | Citation |

|---|---|---|

| Chick Embryo Muscle Cells | 10 μg/ml of puromycin inhibited protein synthesis by 91.7% within 15 minutes. | biologists.com |

| MCF-7 Human Cancer Cells | Overall protein synthesis inhibition efficiency was quantified at 85.9%. | oup.com |

| Mouse Model (in vivo) | SUnSET assay demonstrated its utility in detecting changes in protein synthesis rates in whole tissues. | nih.govmdpi.com |

| Cultured Cells (General) | The SUnSET method, using low-dose puromycin, serves as a valid, non-radioactive alternative to traditional techniques for measuring protein synthesis rates. | nih.govnih.gov |

Table 2: Research Findings on Global Protein Synthesis Inhibition by this compound.

Biosynthetic Pathway and Genetic Determinants

Origin in Streptomyces alboniger

Prumycin is a secondary metabolite produced by the soil bacterium Streptomyces alboniger. nih.govfermentek.com This actinomycete harbors the genetic machinery necessary for the intricate synthesis of the prumycin molecule, which structurally mimics the 3' end of an aminoacylated tRNA. nih.gov The production of prumycin is a testament to the diverse metabolic capabilities of Streptomyces species, which are renowned for their prolific production of a wide array of bioactive compounds. frontiersin.org

Identification and Characterization of the pur Gene Cluster

The complete set of genes responsible for the biosynthesis of prumycin has been identified and cloned. nih.gov This entire biosynthetic pathway is encoded within a single 15 kb DNA fragment known as the pur gene cluster. nih.gov This cluster is a contiguous group of genes that includes not only the structural genes encoding the biosynthetic enzymes but also genes responsible for self-resistance and regulation of the pathway. nih.gov The compact organization of these genes into a single cluster facilitates their coordinated expression and regulation. Several key genes within the pur cluster have been identified and their functions elucidated. nih.govnih.govnih.gov

| Gene | Function |

| pac | Encodes Puromycin (B1679871) N-acetyltransferase, a resistance enzyme. nih.govnih.gov |

| dmpM | Encodes O-demethyl puromycin O-methyltransferase, involved in the final biosynthetic step. nih.gov |

| pacHY | Encodes N-acetylpuromycin hydrolase, which activates the antibiotic. nih.govnih.gov |

| prg1 | Deduced to have a regulatory role. nih.gov |

| pur7 | Encodes a Nudix hydrolase, crucial for preventing the accumulation of a toxic intermediate. nih.gov |

| pur8 | Encodes a hydrophobic polypeptide that confers resistance to puromycin. nih.gov |

Enzymatic Steps in Prumycin Dihydrochloride (B599025) Biosynthesis

The synthesis of prumycin from precursor molecules involves a series of enzymatic modifications. The key enzymes encoded by the pur gene cluster catalyze specific reactions that build and modify the prumycin scaffold.

The pac gene encodes the enzyme Puromycin N-acetyltransferase (PAC). nih.govnih.gov This enzyme plays a crucial role in the self-resistance mechanism of Streptomyces alboniger by inactivating prumycin. nih.govnih.gov It achieves this by catalyzing the acetylation of the amino group on the tyrosinyl moiety of prumycin. nih.govstemcell.com This modification prevents the antibiotic from binding to the ribosome and inhibiting protein synthesis. nih.gov Interestingly, PAC can also acetylate O-demethylpuromycin, a precursor in the biosynthetic pathway. nih.govstemcell.com The enzyme has a molecular weight of approximately 23,000 Daltons. nih.govstemcell.com

The dmpM gene encodes the enzyme O-demethyl puromycin O-methyltransferase. nih.gov This enzyme is thought to catalyze the terminal step in the biosynthesis of prumycin. nih.govstemcell.com It transfers a methyl group from S-adenosyl-L-methionine to the hydroxyl group of O-demethylpuromycin, converting it to puromycin. asm.orgnih.govnih.gov This methylation is a critical step in the formation of the active antibiotic. The enzyme can also methylate N-acetyl-O-demethylpuromycin. nih.govstemcell.com The activity of this enzyme is regulated, with maximal levels observed during the mid-logarithmic growth phase of the bacterium. asm.orgnih.gov

Beyond pac and dmpM, other genes within the pur cluster are essential for the complete and regulated biosynthesis of prumycin.

pacHY : This gene encodes an N-acetylpuromycin hydrolase. nih.govnih.gov The product of this gene is responsible for the deacetylation of N-acetylpuromycin, which is the final step to produce the biologically active prumycin molecule. nih.gov This suggests that the producing organism may initially synthesize an inactive form of the antibiotic to protect itself, which is then activated upon secretion. nih.gov

prg1 : The deduced amino acid sequence of the protein encoded by prg1 shows significant similarity to a pleiotropic regulatory gene from Bacillus stearothermophilus, suggesting that prg1 plays a regulatory role in the prumycin biosynthetic pathway. nih.gov

pur7 : This gene encodes a Nudix hydrolase that acts as a 3'-amino-3'-dATP pyrophosphohydrolase. nih.gov This enzyme is critical for cell viability during prumycin biosynthesis as it prevents the accumulation of the toxic intermediate 3'-amino-3'-dATP. nih.gov

pur8 : The pur8 gene encodes a highly hydrophobic polypeptide with multiple potential transmembrane-spanning segments. nih.gov This protein confers specific resistance to puromycin, likely by acting as a membrane-bound efflux pump. nih.gov

Heterologous Expression and Regulation of Biosynthetic Genes

The entire 15 kb pur gene cluster has been successfully cloned and expressed in heterologous hosts, namely Streptomyces lividans and Streptomyces griseofuscus. nih.gov This demonstrates that the cluster contains all the necessary genetic information for the production and regulation of prumycin. The ability to express the entire pathway in a different host opens up possibilities for genetic engineering to improve yields or create novel analogs of the antibiotic.

The regulation of the prumycin biosynthetic genes is complex. For instance, the expression of dmpM, encoding O-demethylpuromycin O-methyltransferase, is induced early in the growth phase but is subject to catabolite repression by glucose. asm.orgnih.gov This indicates that the production of prumycin is tightly controlled and linked to the primary metabolic state of the cell. The study of the regulatory elements within the pur cluster is crucial for understanding the natural production of prumycin and for optimizing its synthesis in industrial settings.

Advanced Methodologies and Research Applications

Gene Expression and Functional Genomics Studies

Puromycin (B1679871) dihydrochloride (B599025) is a cornerstone of modern genetic research, enabling the selection and maintenance of genetically modified cells for a wide range of studies.

Puromycin is widely used as a selective agent to isolate and generate stable cell lines that have been successfully transfected or transduced with a vector containing a puromycin resistance gene. agscientific.comfermentek.comagscientific.com The most common resistance gene is the puromycin N-acetyltransferase (pac) gene, originally isolated from Streptomyces alboniger. stemcell.comscientificlabs.ie The product of this gene is an enzyme that inactivates puromycin by acetylation, rendering the cells resistant to the antibiotic's toxic effects. stemcell.com

When cells are grown in a culture medium containing puromycin, only the cells that have successfully integrated and expressed the pac gene will survive. agscientific.comfermentek.com Untransfected cells, lacking the resistance gene, undergo rapid cell death due to the inhibition of protein synthesis. scientificlabs.iefermentek.com This powerful selection pressure allows for the creation of pure populations of genetically modified cells. agscientific.com This technique is fundamental for numerous applications in gene expression and functional genomics, including:

Production of stable cell lines for protein production. fermentek.com

Gene knockdown studies using shRNA or CRISPR/Cas9, where the resistance gene is co-expressed with the targeting construct. stemcell.com

Functional genomics screens to identify genes involved in specific cellular processes. nih.gov

The effective concentration for selection varies by cell type, but typically ranges from 1-10 µg/mL for mammalian cells. scientificlabs.ieadipogen.com

Table 2: Application of Puromycin Dihydrochloride as a Selective Agent

| Parameter | Description |

|---|---|

| Mechanism of Action | Inhibits protein synthesis in non-resistant cells, leading to cell death. scientificlabs.ie |

| Resistance Gene | Puromycin N-acetyltransferase (pac). stemcell.comscientificlabs.ie |

| Function of Resistance Gene | Inactivates puromycin via acetylation. |

| Outcome | Selection of a pure population of successfully transfected/transduced cells. agscientific.comfermentek.com |

| Common Use Cases | Stable cell line generation, CRISPR/Cas9 gene editing, shRNA knockdowns. stemcell.comfermentek.com |

Integration with CRISPR/Cas Systems for Gene Editing Validation

The advent of CRISPR/Cas9 technology has revolutionized genetic engineering, and Prumycin dihydrochloride plays a crucial role in the validation and selection of successfully edited cells. In many gene-editing workflows, a plasmid containing the Cas9 nuclease and the guide RNA is co-transfected with a donor plasmid that includes the desired genetic modification along with a Prumycin resistance gene, such as the puromycin N-acetyl-transferase (pac) gene. nih.govwikipedia.org

Following transfection, the cell population is treated with this compound. Only the cells that have successfully integrated the donor plasmid, and thus the resistance gene, will survive. This selection process enriches the population for edited cells, streamlining the subsequent identification and isolation of clones with the desired genomic alteration. wikipedia.org This method is particularly useful for achieving and verifying homozygous changes, where both alleles of a gene are targeted. nih.gov By using dual antibiotic resistance cassettes, such as Prumycin and Blasticidin, researchers can select for cells that have incorporated two different donor DNA templates, increasing the efficiency of generating bi-allelic edits. nih.gov

The integration of Prumycin selection with CRISPR/Cas9 is a standard procedure for both knock-in and knock-out experiments. For instance, when tagging an endogenous protein, the DNA sequence for the tag is often delivered on a donor plasmid that also carries the pac gene, allowing for efficient selection of correctly modified cells. stemcell.com

| CRISPR/Cas9 Application | Role of this compound | Outcome |

| Knock-in of a specific gene | Selection of cells that have integrated a donor plasmid containing the gene of interest and the pac resistance gene. | Enriched population of successfully edited cells. |

| Bi-allelic (homozygous) editing | Dual selection with Prumycin and another antibiotic (e.g., Blasticidin) when two different donor plasmids are used. | Isolation of cells with modifications on both alleles. |

| Endogenous protein tagging | Selection of cells that have incorporated a tag sequence and the Prumycin resistance cassette at a specific genomic locus. | Generation of cell lines expressing endogenously tagged proteins for functional studies. |

Utility in Stable Cell Line Generation

This compound is a cornerstone in the development of stable cell lines, which are indispensable for a wide range of research, from functional genomics to recombinant protein production. The principle relies on the introduction of a plasmid carrying a gene of interest and the pac gene into host cells. nih.govnih.gov

The process begins with the transfection of the host cell line with the expression vector. After a recovery period of 24 to 72 hours to allow for the expression of the resistance gene, the culture medium is supplemented with this compound. nih.gov The antibiotic eliminates untransfected cells, allowing only the resistant, successfully transfected cells to proliferate.

A critical step in this process is determining the optimal concentration of this compound through a "kill curve" titration. nih.govbiosynsis.com This preliminary experiment establishes the minimum antibiotic concentration required to kill all non-transfected cells within a specific timeframe, typically 7 to 14 days. biosynsis.com This ensures effective selection without imposing unnecessary toxicity on the resistant cells. The optimal concentration varies depending on the cell line, growth conditions, and media but typically falls within the range of 1-10 µg/mL for mammalian cells. biosynsis.com This meticulous selection process results in a homogenous population of cells that stably express the desired gene.

Investigations of Ribosomal Function and mRNA Translation

The mechanism of action of this compound makes it an invaluable tool for dissecting the intricate processes of ribosomal function and mRNA translation. As a structural analog of the 3' end of tyrosyl-tRNA, it enters the A site of the ribosome during protein synthesis. wikipedia.orgnih.govcellsignal.com The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and Prumycin. nih.gov However, because Prumycin contains an amide bond instead of the typical ester bond found in tRNA, the newly formed peptidyl-puromycin molecule cannot be translocated to the P site, leading to the premature termination of translation and the release of the truncated polypeptide. nih.govresearchgate.net

This property of inducing premature chain termination allows researchers to:

Probe Ribosomal Activity: By introducing Prumycin and its derivatives, scientists can study the peptidyl transferase center (PTC) of the ribosome and the dynamics of peptide bond formation. nih.gov

Monitor Global Protein Synthesis: The incorporation of Prumycin into nascent chains provides a direct measure of translational activity. Antibodies that specifically recognize puromycylated peptides can be used to quantify and visualize newly synthesized proteins, offering a snapshot of the cell's translatome. cellsignal.comresearchgate.net

Analyze mRNA Translation Efficiency: In techniques like polysome profiling, Prumycin can be used to "freeze" ribosomes on mRNA transcripts, enabling the analysis of which mRNAs are being actively translated under different cellular conditions. nih.gov

Derivatives of Prumycin, such as O-propargyl-puromycin (OPP), contain chemical handles (like an alkyne group) that allow for the subsequent attachment of fluorescent probes or biotin (B1667282) via click chemistry. cellsignal.compnas.org This enables the sensitive, non-radioactive detection and purification of newly synthesized proteins for downstream analysis. pnas.org

Protein Labeling and Conjugation Strategies

The ability of this compound to be incorporated into the C-terminus of a polypeptide chain has been ingeniously exploited for various protein labeling and conjugation strategies. These methods provide powerful ways to link proteins to their encoding mRNA or to attach specific labels for interaction studies.

mRNA Display and Formation of mRNA-Peptide Fusions

mRNA display is a powerful in vitro selection and directed evolution technique that physically links a protein (phenotype) with its corresponding mRNA (genotype). nih.govwikipedia.org This linkage is achieved using this compound. The process involves synthesizing an mRNA library where each mRNA molecule is covalently attached at its 3' end to a DNA linker that carries a Prumycin molecule. wikipedia.org

During in vitro translation in a cell-free system, the ribosome translates the mRNA. When the ribosome reaches the end of the coding sequence, it stalls, allowing the tethered Prumycin molecule to enter the ribosomal A site and be incorporated into the C-terminus of the newly synthesized polypeptide. wikipedia.orgfju.edu.tw This creates a stable, covalent mRNA-peptide fusion. nih.gov These fusion molecules can then be selected for specific functions, such as binding to a target molecule. The mRNA from the selected fusions is then reverse-transcribed, amplified, and can be subjected to further rounds of selection and evolution. wikipedia.org

| Step in mRNA Display | Role of this compound |

| Library Construction | A Prumycin molecule is chemically ligated to the 3' end of each mRNA molecule in the library via a flexible linker. |

| In Vitro Translation | The ribosome translates the mRNA, and upon reaching the end, the attached Prumycin enters the A site. |

| Fusion Formation | The ribosome catalyzes the transfer of the nascent polypeptide to Prumycin, creating a covalent bond and linking the peptide to its mRNA. |

| Selection and Evolution | The stable mRNA-peptide fusions are selected for a desired property (e.g., binding affinity), and the genetic information is recovered by amplifying the mRNA. |

Specific C-Terminal Protein Labeling for Interaction Studies

Beyond creating mRNA-peptide fusions, this compound and its derivatives are used for the specific labeling of a protein's C-terminus. This technique is particularly valuable for studying protein-protein and protein-nucleic acid interactions, as it allows for the attachment of a probe without significantly altering the protein's native structure or function. nih.gov

The method involves performing in vitro translation in the presence of low concentrations of a Prumycin derivative that is conjugated to a reporter molecule, such as a fluorophore or biotin. nih.govjenabioscience.com Research has shown that under these conditions, the Prumycin analog can bond specifically to the C-terminus of full-length proteins, particularly when translation pauses at a stop codon. nih.govresearchgate.net This C-terminal labeling can be achieved using natural mRNAs that contain a stop codon. nih.gov

This approach offers a significant advantage over traditional post-translational labeling methods because it combines protein synthesis and labeling into a single step, eliminating the need for subsequent purification procedures. jenabioscience.com The resulting C-terminally labeled proteins are powerful tools for various analytical techniques, including fluorescence polarization and pull-down assays, to investigate molecular interactions. nih.govjenabioscience.com

Studies of Transcription Regulatory Mechanisms during Cell Differentiation

While this compound acts at the level of translation, its application in selection and labeling provides a powerful, albeit indirect, tool for studying transcriptional regulatory mechanisms during cell differentiation. The heterogeneity of cell populations during differentiation often poses a challenge for analysis. Prumycin selection allows for the enrichment of specific cell lineages, enabling a clearer view of their unique transcriptional and proteomic landscapes.

For instance, researchers can generate embryonic stem cell (ESC) lines where the Prumycin resistance gene (pac) is placed under the control of a promoter for a gene that is a marker for a specific differentiated cell type (e.g., a post-mitotic neuron). nih.gov When these ESCs are induced to differentiate, only the cells that have successfully differentiated into the target cell type will activate the marker gene promoter, express the pac gene, and survive Prumycin treatment. nih.gov This provides a highly enriched population of a specific cell type for downstream analysis, such as RNA-sequencing, to study the transcription factors and regulatory networks governing its differentiation.

Furthermore, techniques like O-propargyl-puromycin (OPP)-mediated identification (OPP-ID) can be applied to differentiating cell populations. pnas.org This method identifies and quantifies nascent proteins, providing a direct readout of the proteins being actively synthesized as a cell transitions from one state to another. pnas.org Since the nascent proteome is a direct consequence of the actively transcribed and translated transcriptome, these data offer crucial insights into how transcriptional regulation translates into functional changes during complex processes like erythroid progenitor expansion. pnas.org However, it is important to note that the use of Prumycin selection itself can cause significant changes in the mRNA profiles of cells, a factor that must be considered when interpreting transcriptome data from selected populations.

Biological Activities in Research Models Excluding Clinical Human Trials

Antitumor Activities in Cellular Models

Prumycin dihydrochloride (B599025) has demonstrated notable antitumor effects in various cancer cell lines. Its mechanism of action, which involves the disruption of protein synthesis, makes it a compound of interest in cancer research, particularly for targeting malignancies characterized by high rates of protein production.

Selective Targeting of Dysregulated Protein Synthesis in Cancer Cell Lines

Prumycin dihydrochloride functions as a structural analog of the 3'-terminal end of aminoacyl-tRNA, allowing it to be incorporated into the growing polypeptide chain during translation. This incorporation leads to the premature termination of protein synthesis, releasing incomplete and non-functional peptides. stemcell.comtocris.com Cancer cells, with their often-elevated rates of proliferation and protein synthesis, are particularly vulnerable to such disruptions.

Research has shown that this compound can induce apoptosis in cancer cells. For instance, in human HL-60 leukemia cells and thymocytes, the compound has been observed to cause DNA fragmentation, a hallmark of apoptosis. sigmaaldrich.commerckmillipore.com The cytotoxic and antiproliferative effects of this compound have been documented in several cancer cell lines, with a more pronounced effect observed in p53 wild-type cells. nih.gov In HCT116 colon cancer cells, this compound was found to upregulate ribosomal proteins L5 and L11, which then bind to MDM2, leading to p53-dependent apoptosis. nih.gov

The inhibitory concentration (IC50) of this compound varies among different cancer cell lines, reflecting differential sensitivities to the disruption of protein synthesis.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HepG2 | Human Hepatocellular Carcinoma | 0.23 |

| K562 | Human Chronic Myelogenous Leukemia | 0.22 |

| K562 (doxorubicin-resistant) | Doxorubicin-Resistant Human Chronic Myelogenous Leukemia | 26.83 |

| MCF7 (mammosphere formation) | Human Breast Adenocarcinoma | ~0.092 (0.05 µg/ml) |

| HCT116 | Human Colon Carcinoma | 1.0 |

This table is interactive. You can sort and filter the data.

Prodrug Strategies for Cancer-Selective Activation in Research

To enhance the selectivity of this compound for cancer cells and minimize potential off-target effects, prodrug strategies have been explored in preclinical research. A notable example involves the development of a masked form of the cytotoxic agent, Fmoc-Lys(Ac)-Puromycin. nih.govresearchgate.net This prodrug is designed to be activated sequentially by two enzymes that are often overexpressed in the tumor microenvironment: histone deacetylases (HDACs) and cathepsin L (CTSL). nih.gov

The activation process begins with the removal of the acetyl group from the lysine (B10760008) residue by HDACs. Subsequently, the modified lysine's α-amino protecting group is cleaved by CTSL, releasing the active puromycin (B1679871) within the cancer cell. nih.gov This targeted activation leads to a localized cytotoxic effect, as the prodrug remains largely inactive in normal cells with lower levels of these enzymes. nih.gov

In vitro studies have demonstrated that Fmoc-Lys(Ac)-Puromycin exhibits significantly improved anticancer efficacy compared to earlier-generation prodrugs like Boc-Lys(Ac)-Puromycin. nih.govresearchgate.net This enhancement is attributed to more efficient cellular uptake and improved substrate recognition by CTSL. nih.gov The cancer-selective activation of Fmoc-Lys(Ac)-Puromycin was confirmed by observing the selective conversion to active puromycin and subsequent cell death only in malignant cells. nih.govresearchgate.net

Table 2: Comparison of IC50 Values for Puromycin Prodrugs in HCT116 Cancer Cells

| Compound | IC50 (µM) |

|---|---|

| Fmoc-Lys(Ac)-Puromycin | 1.0 |

| Boc-Lys(Ac)-Puromycin | > 30 |

This table is interactive. You can sort and filter the data.

Antiparasitic Activities in In Vitro Systems

In addition to its antitumor properties, Prumycin has been investigated for its efficacy against various parasitic protozoa in in vitro culture systems.

Inhibition of Babesia and Theileria Parasite Growth

Prumycin has demonstrated significant inhibitory effects on the in vitro growth of several species of Babesia and Theileria, which are tick-borne parasites that infect the erythrocytes of mammals, including livestock and humans. ekb.egresearchgate.net Research has determined the 50% inhibitory concentration (IC50) of prumycin against Babesia bovis, Babesia bigemina, Babesia caballi, and Theileria equi. ekb.egresearchgate.net The varying IC50 values suggest species-specific sensitivity to the compound. ekb.egresearchgate.net

Table 3: In Vitro Inhibitory Effects of Prumycin on Babesia and Theileria Parasites

| Parasite Species | IC50 (µM) |

|---|---|

| Babesia bovis | 22.3 |

| Babesia bigemina | 0.96 |

| Babesia caballi | 1.89 |

| Theileria equi | 21.17 |

This table is interactive. You can sort and filter the data.

Synergistic Effects with Co-Administered Compounds in Parasite Cultures

To enhance the antiparasitic efficacy of prumycin, studies have explored its combination with other antimicrobial agents. In in vitro cultures of Babesia bovis and Babesia caballi, the co-administration of prumycin with clofazimine (B1669197) resulted in a synergistic inhibitory effect on parasite growth. ekb.egresearchgate.net This synergistic action suggests that combination therapy could potentially improve treatment outcomes and may allow for the use of lower concentrations of each compound, thereby reducing the risk of potential side effects. ekb.egresearchgate.net

Antimicrobial Spectrum in Research Microorganisms

This compound is known to possess broad-spectrum antibiotic activity, although its potency varies among different types of microorganisms. It is generally more effective against Gram-positive bacteria than Gram-negative bacteria. lifescienceproduction.co.ukscientificlabs.ie The resistance to this compound in some microorganisms is conferred by the presence of the puromycin N-acetyl-transferase (pac) gene, which inactivates the antibiotic through acetylation. lifescienceproduction.co.ukscientificlabs.ie

In research settings, this compound's activity has been observed against a range of microorganisms. For instance, it has shown bactericidal activity against Staphylococcus aureus (a Gram-positive bacterium) and Serratia marcescens (a Gram-negative bacterium), with minimal inhibitory concentrations (MIC) of 16 µg/ml and 128 µg/ml, respectively. nih.gov It also prevents the growth of protozoa and algae. scientificlabs.iempbio.com

Activity against Gram-Positive Bacteria

Research has consistently shown that this compound is active against Gram-positive microorganisms. midsci.comyeasenbio.com This activity is a hallmark of its biological profile, indicating its potential as a lead compound for further investigation in this therapeutic area. The compound effectively inhibits the growth of various Gram-positive bacteria, a characteristic attributed to its mechanism of action which involves the inhibition of protein synthesis. yeasenbio.com

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 16 |

Reduced Activity against Gram-Negative and Acid-Fast Bacilli

In contrast to its effects on Gram-positive bacteria, this compound shows markedly reduced efficacy against Gram-negative bacteria and acid-fast bacilli. This weaker activity is a significant aspect of its antimicrobial spectrum. For instance, the minimum inhibitory concentration (MIC) for the Gram-negative bacterium Serratia marcescens has been reported to be significantly higher than that for Gram-positive organisms. nih.gov Similarly, its activity against acid-fast bacilli, such as Mycobacterium tuberculosis, is also notably diminished. nih.govresearchgate.net

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Serratia marcescens | ATCC 13880 | 128 |

| Mycobacterium tuberculosis | H37Rv | 6.25–12.5 |

| Mycobacterium tuberculosis | H37Ra | 6.25–12.5 |

Enzyme Inhibition Studies

Beyond its antibacterial properties, this compound has been investigated for its ability to inhibit specific enzymes. These studies have revealed its potential as an inhibitor of certain peptidases.

Aminopeptidase (B13392206) Inhibition

Prumycin has been identified as a reversible inhibitor of dipeptidyl-peptidase II and cytosol alanyl aminopeptidase. This inhibitory action allows it to be used as a tool to differentiate between various aminopeptidases in research settings. For example, it can distinguish between aminopeptidase M, which remains active in its presence, and cytosol alanyl aminopeptidase, which is inhibited.

Enkephalinase Inhibition

Research has also pointed to the ability of Prumycin to inhibit the enzymatic degradation of enkephalins. Specifically, it has been shown to inhibit the breakdown of Leu-enkephalin in brain enzyme preparations. This suggests a potential role for Prumycin and its analogs in modulating the activity of enkephalin-degrading enzymes, a significant area of interest in neuropharmacology.

Induction of Cell Cycle Arrest in G2/M Phase in Research Cells

| Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| HL-60 (Human Leukemia) | 0.1 - 0.5 | G2-arrest, metaphase-mitotic-arrest, and apoptosis |

Compound Names

| Common Name | Systematic Name |

| This compound | (2S)-2-amino-N-[(2R,3R,4S,5R)-5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride |

| Leu-enkephalin | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

Chemical Modifications and Design of Research Derivatives

Synthesis of Puromycin (B1679871) Dihydrochloride (B599025) Analogs for Functional Probing

The synthesis of puromycin analogs has been a key strategy for investigating the structure-activity relationships of the antibiotic and for developing new research tools. sc.edu Modifications have been introduced to both the nucleoside and the amino acid portions of the puromycin molecule. nih.gov While the amino acid moiety is less tolerant of substantial changes without a significant loss of activity, the nucleoside part has proven to be more amenable to chemical alterations. nih.gov

One area of focus has been the development of analogs with altered biological stability or activity. For instance, analogs have been designed to be more active against various microorganisms and to be chemically stable, addressing some of the limitations of the parent compound. sc.edu Another innovative approach has been the creation of inherently emissive puromycin analogs. nih.gov These derivatives, such as those containing a thieno[3,4-d]-pyrimidine core, exhibit fluorescence upon incorporation into nascent peptides, eliminating the need for secondary detection methods. nih.gov

| Analog Type | Modification | Purpose | Reference |

| Antimicrobial Analogs | Undisclosed proprietary modifications | Enhanced activity against Gram-positive and Gram-negative bacteria, increased chemical stability | sc.edu |

| Inherently Emissive Analogs | Thieno[3,4-d]-pyrimidine core | Real-time visualization of protein synthesis in live cells without secondary labeling | nih.gov |

| O-propargyl-puromycin (OP-puro) | Alkyne group on the O-methyl-tyrosine moiety | Enables "click" chemistry for the attachment of reporter tags | nih.govharvard.edu |

Development of Radiolabeled Derivatives for Biochemical Assays

Radiolabeled puromycin derivatives have been instrumental in quantitative biochemical assays of protein synthesis. The first of these probes to be widely used was tritiated ([³H]) puromycin. nih.gov This derivative allowed researchers to demonstrate changes in translation rates in response to various physiological conditions, such as starvation and insulin (B600854) administration, both in vitro and in vivo. nih.govnih.gov The formation of peptidyl-[³H]puromycin provides a direct measure of the number of active ribosomes in a given sample. nih.gov

More recently, puromycin has been labeled with positron-emitting radioisotopes for use in positron emission tomography (PET) imaging. nih.gov These radiopharmaceuticals, including derivatives labeled with Gallium-68, Scandium-44, or Fluorine-18, offer a non-invasive method to measure protein synthesis rates in whole organisms, with potential applications in clinical diagnosis, particularly in oncology. nih.gov

| Radiolabeled Derivative | Isotope | Application | Key Finding | Reference |

| [³H]puromycin | Tritium (³H) | In vitro and in vivo measurement of active ribosomes | Correlated polysome content with peptidyl-[³H]puromycin formation | nih.govnih.gov |

| Gallium-68 puromycin | Gallium-68 | PET imaging of protein synthesis | Significant and rapid tumor uptake, proportional to protein synthesis | nih.gov |

| Scandium-44 puromycin | Scandium-44 | PET imaging of protein synthesis | Promising radiopharmaceutical for oncology applications | nih.gov |

| Fluorine-18 puromycin | Fluorine-18 | PET imaging of protein synthesis | Potential for clinical diagnosis and treatment guidance | nih.gov |

Creation of Fluorescent and Biotinylated Conjugates for Visualization and Affinity Purification

To overcome the limitations of radioactive assays, fluorescent and biotinylated puromycin conjugates have been developed for the visualization and affinity purification of newly synthesized proteins. nih.govharvard.edu A particularly versatile derivative is O-propargyl-puromycin (OP-puro), which contains a terminal alkyne group. harvard.edujenabioscience.com This alkyne handle allows for the covalent attachment of a variety of reporter tags, such as fluorescent azides or biotin-azide, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. harvard.edujenabioscience.com This method enables the imaging of nascent proteins in cultured cells and whole animals with high sensitivity and a good signal-to-noise ratio. harvard.edu

Biotinylated puromycin derivatives are powerful tools for the affinity purification of nascent polypeptide chains and translating ribosomes. nih.govharvard.edu When a biotin (B1667282) linker is attached to the amino group of puromycin, the resulting molecule can still bind to the ribosome but is unable to form a peptide bond, making it a high-affinity ligand for ribosomes rather than an inhibitor of translation. nih.gov By immobilizing this biotinylated derivative on streptavidin beads, translating ribosomes can be captured from cell lysates along with their associated mRNA, facilitating studies of the translatome. nih.gov

| Conjugate Type | Functional Group | Application | Advantage | Reference |

| O-propargyl-puromycin (OP-puro) | Terminal alkyne | Visualization and affinity purification of nascent proteins | Allows for versatile labeling with fluorescent or biotin tags via click chemistry | harvard.edujenabioscience.com |

| 5'-Azido-puromycin | Azide | Visualization and affinity purification of nascent proteins | Enables copper-free click chemistry with DBCO-modified tags | jenabioscience.com |

| Biotinylated puromycin | Biotin | Affinity purification of translating ribosomes and associated mRNA | Captures the entire translational machinery for further analysis | nih.gov |

| dC-puromycin conjugates | Fluorescent dye or biotin | C-terminal labeling of full-length proteins in vitro | Allows for the analysis of protein-protein and protein-DNA interactions | jenabioscience.comjenabioscience.com |

Exploration of Photoactivatable Derivatives for Spatiotemporal Control

The development of photoactivatable puromycin derivatives has provided researchers with the ability to control protein synthesis inhibition with spatial and temporal precision. nih.gov One approach involves "caging" the puromycin molecule with a photolabile protecting group, such as O-Nitroveratryloxycarbonyl (NVOC) or 7-Diethylamino-4-methylcoumarin (DEACM). nih.gov In its caged form, the puromycin is inactive. Upon irradiation with UV-A light, the protecting group is cleaved, releasing the active puromycin and allowing it to inhibit translation in a defined area and at a specific time. nih.gov

A more advanced strategy is the creation of photoswitchable puromycin analogs, such as "puroswitch". nih.govnih.gov This derivative incorporates a diazocine photoswitch, which allows for reversible control of its activity using different wavelengths of visible light. nih.govnih.gov In its inactive state, puroswitch has little effect on translation. However, upon irradiation with a specific wavelength of light, it isomerizes to an active form that inhibits protein synthesis. nih.govnih.gov This process is reversible, allowing for multiple cycles of activation and deactivation, providing a powerful tool for studying the dynamics of protein synthesis in living cells. nih.gov

| Photoactivatable Derivative | Moiety | Mechanism of Action | Application | Reference |

| NVOC-caged puromycin | O-Nitroveratryloxycarbonyl (NVOC) | Irreversible photo-release of active puromycin upon UV-A irradiation | Spatiotemporal control of translation inhibition | nih.gov |

| DEACM-caged puromycin | 7-Diethylamino-4-methylcoumarin (DEACM) | Irreversible photo-release of active puromycin upon UV-A irradiation | Spatiotemporal control of translation inhibition | nih.gov |

| Puroswitch | Diazocine photoswitch | Reversible photoisomerization between inactive and active forms using visible light | Reversible and tunable optical control of translation | nih.govnih.gov |

Theoretical and Computational Investigations of Prumycin Dihydrochloride

Quantum-Mechanical Perturbation Techniques for Interaction Energy Analysis

Quantum-mechanical (QM) perturbation theory offers a powerful framework for analyzing the intricate energetic details of molecular interactions, such as those between a drug molecule like Puromycin (B1679871) and its biological target. This set of approximation methods allows for the calculation of interaction energies by treating the interaction as a "perturbation" to the simpler, individual quantum systems of the drug and its receptor.

In principle, these techniques can dissect the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer energies. Such a breakdown is invaluable for understanding the nature of the binding forces that govern the stability of the drug-receptor complex. For instance, methods like Symmetry-Adapted Perturbation Theory (SAPT) are specifically designed for this purpose.

While these quantum-mechanical perturbation techniques are well-established for studying intermolecular interactions, a detailed survey of the scientific literature did not yield specific studies that have applied these methods to quantitatively analyze the interaction energy between Puromycin dihydrochloride (B599025) and its binding site on the ribosome. The application of such methods to a system as large and complex as the ribosome presents significant computational challenges. Often, hybrid approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed, where the critical region of interaction is treated with quantum mechanics, and the larger environment is described by classical molecular mechanics. Future computational studies employing these advanced techniques could provide a more granular understanding of the specific energetic contributions driving the binding of Puromycin to its ribosomal target.

Modeling of Molecular Interactions with Nucleic Acids and Ribosomal Components

Computational modeling has become an indispensable tool for visualizing and understanding the dynamic interactions between small molecules and their biological targets. In the case of Puromycin, which mimics the 3'-end of aminoacyl-tRNA, its primary site of action is the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit. Molecular modeling techniques, such as molecular dynamics (MD) simulations, can provide atomic-level details of how Puromycin binds to this site and interacts with ribosomal RNA (rRNA) and proteins.

MD simulations can reveal the conformational changes that occur upon binding, the network of hydrogen bonds and other non-covalent interactions that stabilize the complex, and the role of solvent molecules in mediating these interactions. Furthermore, advanced computational methods like free energy perturbation (FEP) can be used to calculate the relative binding affinities of different Puromycin analogs, which can be instrumental in the rational design of new derivatives.

While the interaction of various antibiotics with the ribosome has been extensively modeled, specific and detailed computational studies focusing on the molecular dynamics or free energy calculations of Puromycin dihydrochloride's interaction with nucleic acids and ribosomal components are not widely reported in the reviewed literature. However, the existing high-resolution crystal structures of Puromycin bound to the ribosome provide an excellent starting point for such computational investigations. These models would be crucial in elucidating the precise mechanism by which Puromycin participates in the peptidyl transfer reaction before causing premature chain termination.

Conformation and Stereochemistry Studies

The three-dimensional structure of Puromycin dihydrochloride has been elucidated through X-ray crystallography, providing definitive insights into its conformation and stereochemistry. These studies have been fundamental to understanding its mechanism of action, as the specific spatial arrangement of its atoms allows it to mimic aminoacyl-tRNA.

Crystallographic studies of Puromycin dihydrochloride pentahydrate have revealed that the molecule adopts an elongated conformation. chemrxiv.orgnih.gov This conformation is characterized by the relative orientation of its three main components: the N6,N6-dimethyladenine base, the 3'-deoxyribose sugar, and the p-methoxy-L-phenylalanine moiety.

The purine (B94841) and the tyrosine rings of adjacent molecules in the crystal lattice form alternating stacks with interplanar spacings of approximately 3.4 Å. chemrxiv.orgnih.gov This stacking arrangement is a common feature in the crystal structures of nucleic acid components. The conformation of the ribose sugar and the extended nature of the p-methoxy-L-phenylalanyl group observed in the solid state are consistent with predictions from NMR studies in solution.

The inhibitory effect of Puromycin is thought to be partly due to its unique conformation, which allows it to fit into the A-site of the ribosomal PTC. Furthermore, the ability of the amide proton on N(3') to form a hydrogen bond with components of the active site is considered crucial for its activity as a peptide acceptor. chemrxiv.orgnih.gov

Table 1: Key Conformational Features of Puromycin Dihydrochloride from Crystallographic Studies

| Feature | Description | Reference |

|---|---|---|

| Overall Conformation | Elongated | chemrxiv.orgnih.gov |

| Inter-ring Stacking | Alternating stacks of purine and tyrosine rings | chemrxiv.orgnih.gov |

| Interplanar Spacing | Approximately 3.4 Å | chemrxiv.orgnih.gov |

| Ribose Pucker | Consistent with solution NMR studies | |

| Amino Acid Moiety | Extended conformation |

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer :

- Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including detailed descriptions of anesthesia, euthanasia, and humane endpoints.

- Obtain approval from institutional animal care committees (IACUC) with documented training for personnel handling the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.